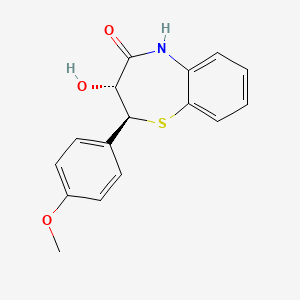

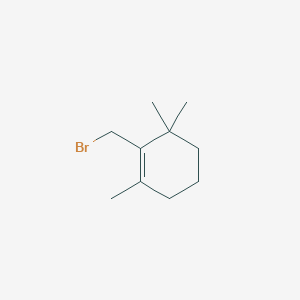

![molecular formula C27H27F3N6OS B8242711 3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8242711.png)

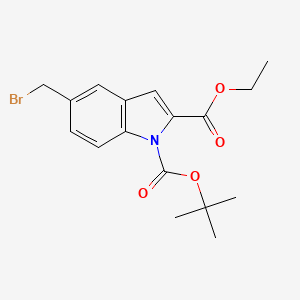

3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HG-7-85-01-NH2: is a chemical compound known for its role as a ligand in the SNIPER (ABL)-033 complex. This complex is designed to degrade the BCR-ABL protein, which is implicated in certain types of cancer, particularly chronic myeloid leukemia . The compound is a derivative of HG-7-85-01, an inhibitor of the ABL kinase, and is conjugated to an LCL161 derivative, an IAP ligand, through a linker .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HG-7-85-01-NH2 involves the conjugation of HG-7-85-01 (an ABL inhibitor) to an LCL161 derivative (an IAP ligand) using a linker . The specific reaction conditions and steps are proprietary and typically involve multiple stages of organic synthesis, purification, and characterization to ensure high purity and activity.

Industrial Production Methods: Industrial production of HG-7-85-01-NH2 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for scalability, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions: HG-7-85-01-NH2 primarily undergoes conjugation reactions, where it is linked to other molecules to form the SNIPER (ABL)-033 complex . It may also participate in substitution reactions, where functional groups are replaced with others to modify its activity or stability.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the SNIPER (ABL)-033 complex, which effectively induces the degradation of the BCR-ABL protein .

Scientific Research Applications

Chemistry: HG-7-85-01-NH2 is used in the development of protein degradation inducers, particularly for targeting oncogenic proteins like BCR-ABL .

Biology: In biological research, it is used to study the mechanisms of protein degradation and the role of specific proteins in cancer and other diseases .

Medicine: The compound has potential therapeutic applications in treating cancers that involve the BCR-ABL protein, such as chronic myeloid leukemia .

Industry: In the pharmaceutical industry, HG-7-85-01-NH2 is used in the development of targeted therapies and as a tool compound for drug discovery and development .

Mechanism of Action

HG-7-85-01-NH2 exerts its effects by binding to the BCR-ABL protein and inducing its degradation through the SNIPER (ABL)-033 complex . This complex links the ABL inhibitor (HG-7-85-01) to an IAP ligand (LCL161 derivative) via a linker, leading to the reduction of the BCR-ABL protein with a DC50 value of 0.3 micromolar . The degradation of BCR-ABL disrupts its oncogenic signaling pathways, thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

HG-7-85-01: The parent compound, an ABL kinase inhibitor.

Uniqueness: HG-7-85-01-NH2 is unique in its ability to effectively induce the degradation of the BCR-ABL protein through the SNIPER (ABL)-033 complex . This targeted degradation approach distinguishes it from other inhibitors that merely block kinase activity without promoting protein degradation .

Properties

IUPAC Name |

3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N6OS/c1-2-35-10-12-36(13-11-35)16-19-6-7-20(15-21(19)27(28,29)30)32-24(37)18-5-3-4-17(14-18)22-8-9-23-25(33-22)38-26(31)34-23/h3-9,14-15H,2,10-13,16H2,1H3,(H2,31,34)(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKDEWRPCCPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

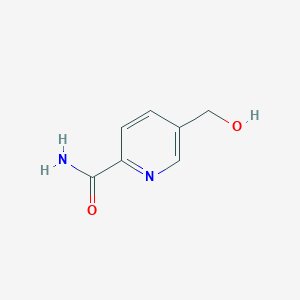

![N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B8242648.png)

![[(2R)-2-methyloxetan-2-yl]methanamine](/img/structure/B8242670.png)

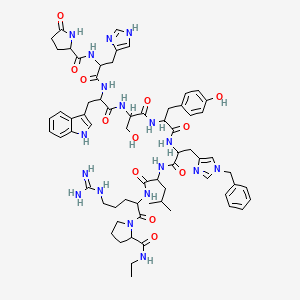

![Sodium;3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate](/img/structure/B8242704.png)

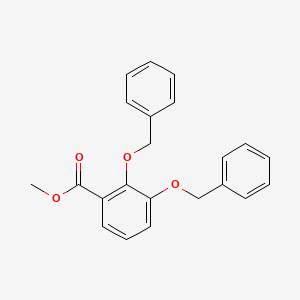

![2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8242739.png)

![2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride](/img/structure/B8242741.png)